molecular formula C10H19NO B3027298 3-Cyclohexylmorpholine CAS No. 1270476-30-6

3-Cyclohexylmorpholine

Cat. No.: B3027298
CAS No.: 1270476-30-6
M. Wt: 169.26
InChI Key: WXMKKAIUIVUTTQ-UHFFFAOYSA-N
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Description

3-Cyclohexylmorpholine is an organic compound with the molecular formula C10H19NO It is a morpholine derivative where a cyclohexyl group is attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclohexylmorpholine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with diethylene glycol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as the hydrogenation of cyclohexanone followed by amination with morpholine under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be modified by introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed under hydrogenation conditions.

    Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

3-Cyclohexylmorpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is utilized in the production of fine chemicals, including emulsifiers and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-Cyclohexylmorpholine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment in which it is used.

Comparison with Similar Compounds

    Morpholine: The parent compound, which lacks the cyclohexyl group.

    4-Cyclohexylmorpholine: A similar compound with the cyclohexyl group attached at a different position.

    N-Methylmorpholine: Another derivative with a methyl group instead of a cyclohexyl group.

Uniqueness: 3-Cyclohexylmorpholine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

3-cyclohexylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h9-11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMKKAIUIVUTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00710915
Record name 3-Cyclohexylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270476-30-6
Record name 3-Cyclohexylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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